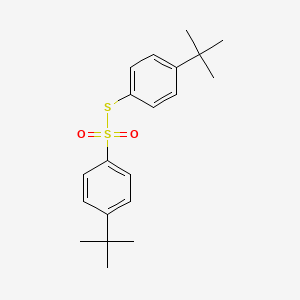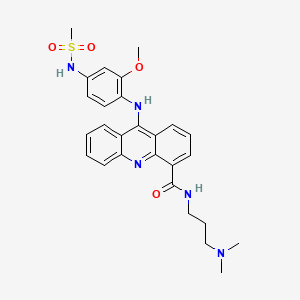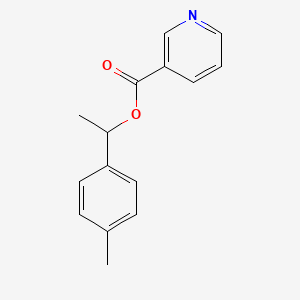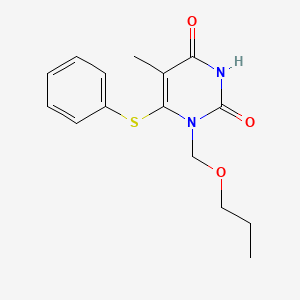
1-Propoxymethyl-6-(phenylthio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propoxymethyl-6-(phenylthio)thymine is a synthetic compound known for its potential applications in medicinal chemistry, particularly in antiviral research. This compound is a derivative of thymine, a pyrimidine nucleobase, and features a phenylthio group at the 6-position and a propoxymethyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propoxymethyl-6-(phenylthio)thymine typically involves multiple steps:
Starting Material: The synthesis begins with thymine as the core structure.
Introduction of the Phenylthio Group: A phenylthio group is introduced at the 6-position of thymine through a nucleophilic substitution reaction. This can be achieved by reacting thymine with phenylthiol in the presence of a suitable base such as sodium hydride.
Introduction of the Propoxymethyl Group: The propoxymethyl group is introduced at the 1-position through an alkylation reaction. This involves reacting the intermediate compound with propoxymethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Propoxymethyl-6-(phenylthio)thymine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The propoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
1-Propoxymethyl-6-(phenylthio)thymine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against HIV-1
Mechanism of Action
The mechanism of action of 1-Propoxymethyl-6-(phenylthio)thymine involves its interaction with specific molecular targets. In antiviral research, it has been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus . The compound binds to the enzyme’s active site, preventing the incorporation of nucleotides into the viral DNA, thereby halting viral replication.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): Another thymine derivative with similar antiviral properties.
5-Ethyl-6-(phenylthio)uracil: Known for its potent inhibition of HIV-1 reverse transcriptase
Uniqueness
1-Propoxymethyl-6-(phenylthio)thymine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its propoxymethyl group enhances its solubility and bioavailability, while the phenylthio group contributes to its antiviral activity.
Properties
CAS No. |
133563-27-6 |
|---|---|
Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-methyl-6-phenylsulfanyl-1-(propoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O3S/c1-3-9-20-10-17-14(11(2)13(18)16-15(17)19)21-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,18,19) |
InChI Key |
VLJGNNUWYMFUAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





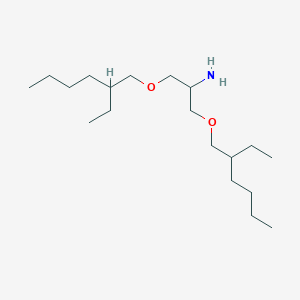
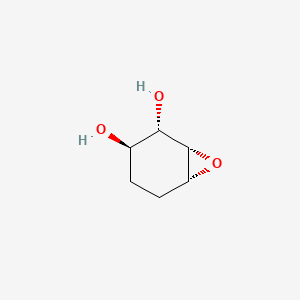
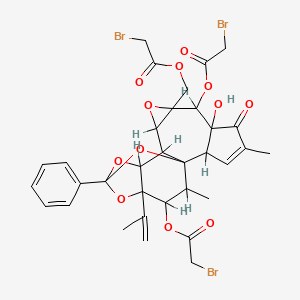
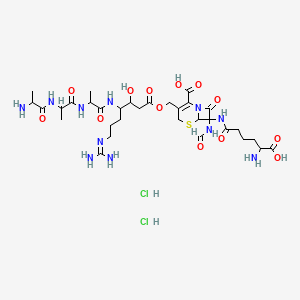
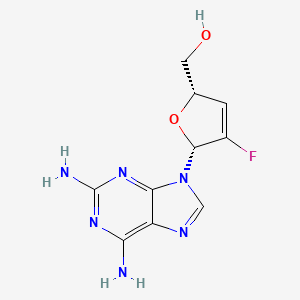
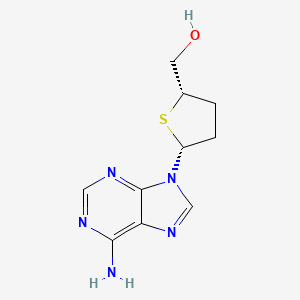
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
